Midazolam N-glucoronide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

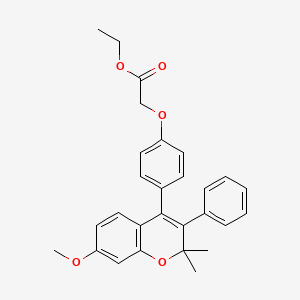

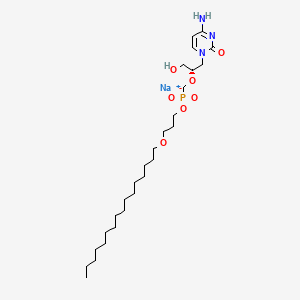

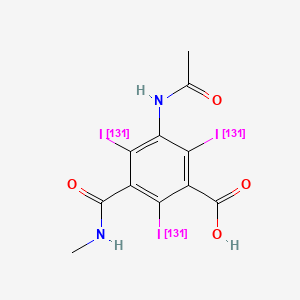

Midazolam N-glucuronide is a metabolite of midazolam, a short-acting benzodiazepine used primarily for its sedative, anxiolytic, and amnesic properties. Midazolam is extensively metabolized in the human body, and one of its significant metabolic pathways involves glucuronidation, where midazolam is conjugated with glucuronic acid to form midazolam N-glucuronide . This compound is primarily excreted in the urine and plays a crucial role in the pharmacokinetics of midazolam.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of midazolam N-glucuronide typically involves the incubation of midazolam with human liver microsomes or recombinant UGT (uridine 5’-diphospho-glucuronosyltransferase) enzymes. The reaction is carried out at physiological pH and temperature (37°C) to mimic in vivo conditions . The glucuronidation process is catalyzed by UGT1A4, which transfers the glucuronic acid moiety to the nitrogen atom of the imidazole ring of midazolam .

Industrial Production Methods

Industrial production of midazolam N-glucuronide involves large-scale biotransformation processes using human liver microsomes or recombinant UGT enzymes. The reaction mixture is typically incubated for several hours, and the product is isolated using solid-phase extraction techniques. The structure of the synthesized compound is confirmed using proton nuclear magnetic resonance (NMR) and mass spectrometry .

化学反応の分析

Types of Reactions

Midazolam N-glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the conjugation of midazolam with glucuronic acid, facilitated by UGT enzymes . The compound can also undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the glucuronic acid moiety .

Common Reagents and Conditions

Reagents: Midazolam, uridine 5’-diphospho-glucuronic acid (UDPGA), UGT enzymes.

Conditions: Physiological pH (7.4), temperature (37°C), and incubation time (1-4 hours).

Major Products

The primary product of the glucuronidation reaction is midazolam N-glucuronide. Under hydrolytic conditions, the major products include midazolam and glucuronic acid .

科学的研究の応用

Midazolam N-glucuronide has several scientific research applications:

Pharmacokinetic Studies: It is used to study the metabolism and excretion of midazolam in humans.

Drug Interaction Studies: The compound is used to investigate the effects of other drugs on the metabolism of midazolam, particularly those that inhibit or induce UGT enzymes.

Toxicology: It helps in understanding the toxicological profile of midazolam and its metabolites.

Clinical Research: The compound is used in clinical studies to evaluate the safety and efficacy of midazolam in various therapeutic settings.

作用機序

Midazolam N-glucuronide exerts its effects primarily through its parent compound, midazolam. Midazolam acts on the central nervous system by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) at the GABA-A receptor . This leads to sedative, anxiolytic, and amnesic effects. The glucuronidation of midazolam to form midazolam N-glucuronide facilitates its excretion and reduces its pharmacological activity .

類似化合物との比較

Similar Compounds

1’-Hydroxymidazolam: Another major metabolite of midazolam, formed through hydroxylation.

4-Hydroxymidazolam: A minor metabolite formed through hydroxylation.

Uniqueness

Midazolam N-glucuronide is unique in that it is formed through a phase II metabolic reaction (glucuronidation), whereas 1’-hydroxymidazolam and 4-hydroxymidazolam are formed through phase I reactions (hydroxylation). This difference in metabolic pathways affects the pharmacokinetics and excretion profiles of these metabolites .

特性

CAS番号 |

1033824-50-8 |

|---|---|

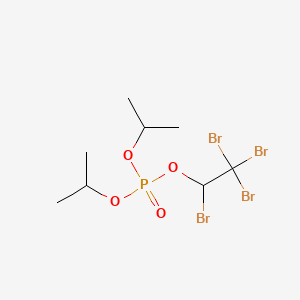

分子式 |

C24H21ClFN3O6 |

分子量 |

501.9 g/mol |

IUPAC名 |

(2S,3S,4S,5R,6R)-6-[8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-2-ium-2-yl]-3,4,5-trihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C24H21ClFN3O6/c1-11-28(23-21(32)19(30)20(31)22(35-23)24(33)34)10-13-9-27-18(14-4-2-3-5-16(14)26)15-8-12(25)6-7-17(15)29(11)13/h2-8,10,19-23,30-32H,9H2,1H3/t19-,20-,21+,22-,23+/m0/s1 |

InChIキー |

ULVPQZCKSQYJQR-USWKJHDZSA-N |

異性体SMILES |

CC1=[N+](C=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4F)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O |

正規SMILES |

CC1=[N+](C=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4F)C5C(C(C(C(O5)C(=O)[O-])O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![disodium;2-butyl-5-[[4-(4-butyl-3-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate](/img/structure/B12779905.png)

![(2R)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B12779926.png)